(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone
Overview
Description
“(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C10H11BrN2O . It is also known as "1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine" .
Molecular Structure Analysis
The molecular structure of “(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone” is defined by its molecular formula, C10H11BrN2O . Unfortunately, specific details about its molecular structure such as bond lengths, angles, and conformation are not provided in the search results.Physical And Chemical Properties Analysis
The molecular weight of “(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone” is 255.11 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a key structural component of this compound, is widely utilized in medicinal chemistry. It’s valued for its ability to efficiently explore pharmacophore space due to its sp3 hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through non-planarity . This compound can serve as a versatile scaffold for developing novel biologically active compounds with potential therapeutic applications.
Biological Material Synthesis
As a biochemical reagent, (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone can be used in the synthesis of biological materials. It may be involved in creating peptides or other organic compounds that are crucial for life science research .
Proteomics Research
This compound is available for purchase as a specialty product for proteomics research applications. It can be used in the study of proteins and their functions, potentially aiding in the understanding of various biological processes .
Asymmetric Synthesis
The compound’s structure is conducive to asymmetric synthesis, which is essential for creating enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
Chemical Intermediate
(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: can act as a chemical intermediate in the synthesis of more complex molecules. Its reactive sites make it a valuable starting point for various chemical reactions used in research and industry .
Structural Analysis and Modification
Researchers can use this compound to study the effects of structural changes on biological activity. By modifying the pyrrolidine ring or the bromopyridine moiety, scientists can investigate the structure-activity relationship (SAR) and develop compounds with targeted biological profiles .
Safety and Hazards
properties
IUPAC Name |
(5-bromopyridin-2-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-4-9(12-7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREQDJFOSPEEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630507 | |
Record name | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
742085-70-7 | |
Record name | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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